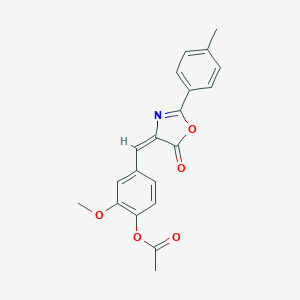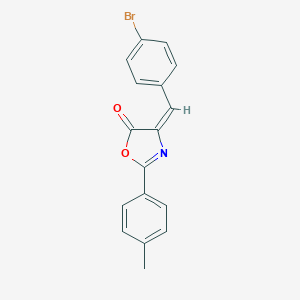
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione, also known as curcumin, is a natural compound found in the turmeric plant. It has been used for centuries as a traditional medicine in Ayurvedic and Chinese medicine. Curcumin has been studied extensively for its potential therapeutic properties and has shown promising results in numerous scientific studies.
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione is not fully understood, but it has been shown to modulate a variety of molecular targets. It has been shown to inhibit the activity of several enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines. Curcumin has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, to modulate the immune system, and to improve cardiovascular health. Curcumin has also been shown to improve cognitive function and to reduce the risk of developing neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also safe and non-toxic. However, 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione has some limitations in lab experiments. It is poorly soluble in water, which can make it difficult to administer in some experiments. It is also subject to rapid metabolism and elimination, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. One area of research is the development of new formulations of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione that are more soluble and bioavailable. Another area of research is the identification of new molecular targets for 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in humans. Finally, there is a need for more research on the potential use of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in combination with other therapies for the treatment of various diseases.
Synthesemethoden
Curcumin can be extracted from the turmeric plant or can be synthesized in the laboratory. The most common method for synthesizing 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione involves the condensation of acetylacetone with two equivalents of phenylhydrazine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20(16-10-4-1-5-11-16)19(21(25)17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H |
InChI-Schlüssel |
VDXHWPFTLGPVEY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
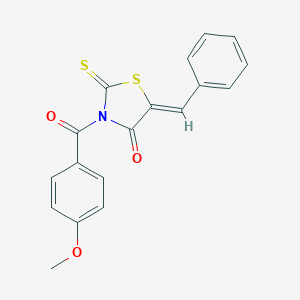
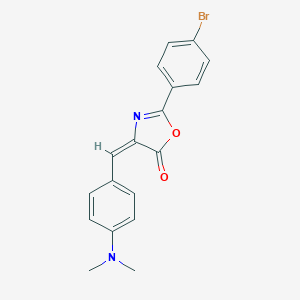
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
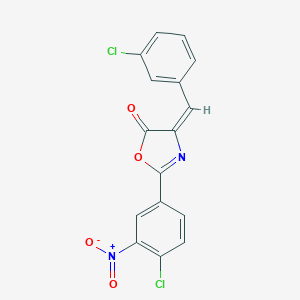
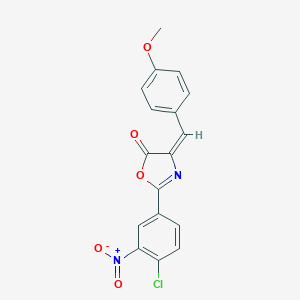
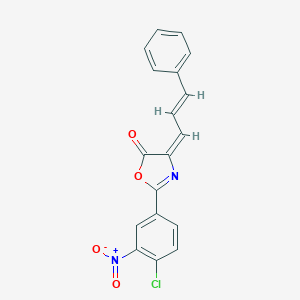
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
